molecular formula C19H21ClFNO3 B169741 cis-(-)-Paroxetine Hydrochloride CAS No. 105813-04-5

cis-(-)-Paroxetine Hydrochloride

Katalognummer: B169741
CAS-Nummer: 105813-04-5
Molekulargewicht: 365.8 g/mol
InChI-Schlüssel: GELRVIPPMNMYGS-SQQLFYIASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

cis-(-)-Paroxetine Hydrochloride: is a selective serotonin reuptake inhibitor (SSRI) used primarily as an antidepressant. It is the hydrochloride salt form of cis-(-)-paroxetine, which is a chiral compound with significant pharmacological activity. This compound is known for its efficacy in treating major depressive disorder, anxiety disorders, and other related conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of cis-(-)-paroxetine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:

    Formation of the key intermediate: The synthesis begins with the preparation of a key intermediate, which involves the reaction of a substituted phenol with a suitable alkylating agent.

    Cyclization: The intermediate undergoes cyclization to form a tetrahydropyridine derivative.

    Resolution of enantiomers: The racemic mixture is then resolved into its enantiomers using chiral chromatography or other resolution techniques.

    Formation of hydrochloride salt: The desired cis-(-)-enantiomer is then converted into its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts, optimized reaction conditions, and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: cis-(-)-Paroxetine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert it into its reduced forms, such as secondary amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides or amines are used under basic conditions.

Major Products: The major products formed from these reactions include N-oxide derivatives, secondary amines, and substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Overview

Cis-(-)-Paroxetine Hydrochloride, a selective serotonin reuptake inhibitor (SSRI), is primarily used in the treatment of various psychiatric disorders. Its efficacy has been well-documented in clinical studies, particularly for conditions such as major depressive disorder, anxiety disorders, and obsessive-compulsive disorder. This article explores the scientific research applications of this compound, supported by comprehensive data tables and case studies.

Treatment of Major Depressive Disorder (MDD)

This compound has shown significant efficacy in treating MDD. A meta-analysis of 40 clinical trials involving 3704 patients indicated that paroxetine was more effective than placebo, with a lower rate of non-improvement in symptoms (random effect relative risk [RR] = 0.83) .

StudyPatientsParoxetine EfficacyPlacebo Efficacy
Meta-analysis370478% improvement51% improvement

Social Anxiety Disorder (SAD)

In randomized controlled trials, paroxetine demonstrated substantial benefits in preventing relapse in patients with social anxiety disorder. One study found that only 14% of patients treated with paroxetine relapsed compared to 39% in the placebo group (odds ratio = 0.24) .

StudyTreatment DurationParoxetine Relapse RatePlacebo Relapse Rate
Randomized Trial36 weeks14%39%

Obsessive-Compulsive Disorder (OCD)

This compound is also effective for OCD treatment. Clinical trials have shown a significant reduction in OCD symptoms with paroxetine compared to placebo, supporting its use as a first-line treatment option.

Case Study 1: Efficacy in Elderly Patients

A study focusing on elderly patients with depression found that paroxetine improved depressive symptoms significantly over a treatment period of 12 weeks, with a notable safety profile regarding adverse effects .

Case Study 2: Parkinson's Disease and Depression

Research indicated that paroxetine therapy improved depressive symptoms and motor function in patients with Parkinson's disease. The study reported that patients receiving paroxetine showed a marked improvement in the Hamilton Depression Rating Scale (HAMD) scores .

Safety and Tolerability

While this compound is generally well-tolerated, some studies have reported higher incidences of adverse effects compared to placebo groups. Notably, a review indicated that patients on paroxetine were more likely to report side effects and suicidal tendencies .

Adverse EventParoxetine Group (%)Placebo Group (%)
Any Adverse Event15%11%
Suicidal Tendencies2%1%

Wirkmechanismus

cis-(-)-Paroxetine hydrochloride exerts its effects by inhibiting the reuptake of serotonin (5-HT) into presynaptic neurons. This leads to an increase in the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The compound binds to the serotonin transporter (SERT) and blocks its function, preventing the reabsorption of serotonin. This action is believed to contribute to its antidepressant and anxiolytic effects.

Vergleich Mit ähnlichen Verbindungen

    Fluoxetine Hydrochloride: Another SSRI with a similar mechanism of action but different chemical structure.

    Sertraline Hydrochloride: Also an SSRI, known for its efficacy in treating depression and anxiety.

    Citalopram Hydrobromide: An SSRI with a different pharmacokinetic profile.

Uniqueness: cis-(-)-Paroxetine hydrochloride is unique due to its specific chiral configuration, which contributes to its distinct pharmacological profile. It has a higher affinity for the serotonin transporter compared to some other SSRIs, making it particularly effective in certain patient populations.

Biologische Aktivität

Cis-(-)-Paroxetine Hydrochloride is a stereoisomer of paroxetine, a well-known selective serotonin reuptake inhibitor (SSRI) primarily used in the treatment of depression and anxiety disorders. This article delves into the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound is characterized by its chemical structure, which includes two chiral centers leading to four possible stereoisomers: trans(+/-) and cis(+/-). The active form in clinical use is the trans(-) configuration, while the cis isomers are generally considered impurities with limited therapeutic efficacy .

PropertyValue
Molecular FormulaC19H21ClFNO3
Molecular Weight345.84 g/mol
SolubilitySlightly soluble in water
Polymorphic FormsHemihydrate, Anhydrate A, B, C

Pharmacological Activity

This compound exhibits several pharmacological activities, primarily as a serotonin uptake inhibitor. It has been shown to modulate neurotransmitter levels in the brain, particularly serotonin and norepinephrine, contributing to its antidepressant and anxiolytic effects .

The mechanism of action involves the inhibition of the serotonin transporter (SERT), which increases serotonin levels in the synaptic cleft. Recent studies have demonstrated that paroxetine binding to SERT is influenced by various structural modifications. For instance, brominated and iodinated derivatives of paroxetine exhibited decreased potency in inhibiting serotonin transport compared to the parent compound .

Study on Anticancer Activity

Recent research has indicated that this compound may possess anticancer properties. A study highlighted its potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The findings suggest that it could be explored as an adjunct therapy in oncology settings .

Pharmacokinetics

Pharmacokinetic studies have shown that this compound has a half-life similar to its trans counterpart, with absorption rates affected by food intake and metabolic pathways. A bioequivalence study indicated comparable pharmacokinetic profiles under controlled conditions .

Table 2: Pharmacokinetic Parameters

Parametercis-(-)-Paroxetine HClReference (trans)
AUC0-t (ng.h/ml)102 ± 138100 ± 127
Cmax (ng/ml)5.7 ± 4.25.5 ± 3.9
tmax (h)5.0 (3.0 – 7.5)5.5 (3.5 – 7.5)
t1/2 (h)18 ± 1117 ± 12

Eigenschaften

CAS-Nummer

105813-04-5

Molekularformel

C19H21ClFNO3

Molekulargewicht

365.8 g/mol

IUPAC-Name

(3S,4S)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;hydrochloride

InChI

InChI=1S/C19H20FNO3.ClH/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h1-6,9,14,17,21H,7-8,10-12H2;1H/t14-,17+;/m0./s1

InChI-Schlüssel

GELRVIPPMNMYGS-SQQLFYIASA-N

SMILES

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl

Isomerische SMILES

C1CNC[C@H]([C@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl

Kanonische SMILES

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.